![molecular formula C20H17N5 B3867980 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline](/img/structure/B3867980.png)
4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline
Übersicht
Beschreibung
4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline, also known as MBPA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. MBPA is a diazo compound that contains a benzimidazole moiety, which has been shown to exhibit interesting biological properties.
Wirkmechanismus
The mechanism of action of 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline is not well understood, but it is believed to involve the formation of reactive intermediates, such as nitric oxide and nitrogen dioxide, which can cause oxidative damage to cellular components. This compound has also been shown to inhibit the activity of certain enzymes, such as topoisomerase and carbonic anhydrase, which are involved in DNA replication and pH regulation, respectively.
Biochemical and Physiological Effects
This compound has been shown to exhibit cytotoxicity towards various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus and human immunodeficiency virus. In addition, this compound has been shown to exhibit antibacterial activity against certain gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes. However, the cytotoxicity and antimicrobial activity of this compound are dose-dependent and can vary depending on the cell or bacterial strain.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. This compound can be easily synthesized from commercially available starting materials and can be stored for extended periods without significant degradation. This compound can also be easily modified to introduce functional groups that can enhance its biological or analytical properties. However, the limitations of this compound include its toxicity and potential environmental hazards, which require proper handling and disposal procedures.
Zukünftige Richtungen
There are several future directions for the research on 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline. One direction is to investigate the structure-activity relationship of this compound and its derivatives to identify the key structural features that contribute to its biological and analytical properties. Another direction is to explore the potential applications of this compound in nanotechnology, such as the fabrication of nanoparticles and nanocomposites. Finally, the environmental impact of this compound and its derivatives should be investigated to ensure their safe use and disposal.
Wissenschaftliche Forschungsanwendungen
4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit anticancer, antiviral, and antibacterial activities. In material science, this compound has been used as a dye for fabric and as a colorimetric sensor for metal ions. In analytical chemistry, this compound has been used as a reagent for the determination of various analytes, such as nitrite, sulfite, and hydrogen peroxide.
Eigenschaften
IUPAC Name |
4-[(1-methylbenzimidazol-2-yl)diazenyl]-N-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5/c1-25-19-10-6-5-9-18(19)22-20(25)24-23-17-13-11-16(12-14-17)21-15-7-3-2-4-8-15/h2-14,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLDFNBKKPHSGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N=NC3=CC=C(C=C3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



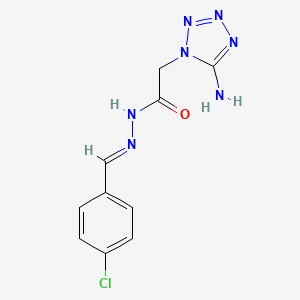
![N-benzyl-2-[2-(4-bromobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3867908.png)
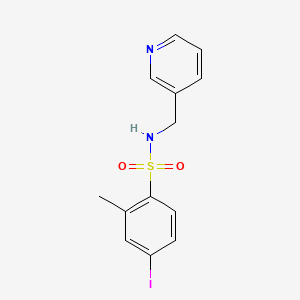
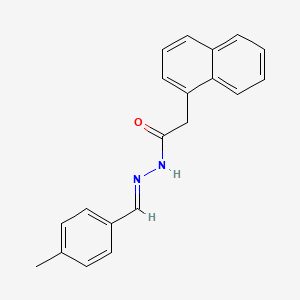
![2-[4-(5,8-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethanol](/img/structure/B3867943.png)
![N-[3-({[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}amino)-4-methoxyphenyl]acetamide](/img/structure/B3867949.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B3867958.png)
![4-nitro-N'-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]benzohydrazide](/img/structure/B3867961.png)
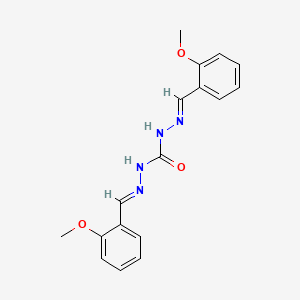

![methyl 4-{2-[(isobutylamino)(oxo)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B3867996.png)
![ethyl 5-(2-chlorophenyl)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3867999.png)
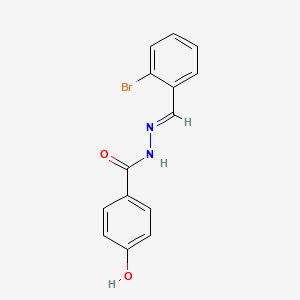
![2-methoxy-4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 1-naphthoate](/img/structure/B3868009.png)